molecular formula C13H11F3N2O2 B1304226 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde CAS No. 109925-28-2

1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde

Cat. No. B1304226
CAS RN: 109925-28-2
M. Wt: 284.23 g/mol
InChI Key: DYGWMDGJMIQAFE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 109925-28-2 . It has a molecular weight of 284.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F3N2O2/c1-8-11(7-19)12(18(2)17-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3 . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a melting point range of 84 - 86 degrees Celsius . It is a solid in its physical form .

Scientific Research Applications

Heterocyclic Scaffold Importance

A substantial portion of naturally occurring compounds, pharmaceuticals, and drug-candidate molecules incorporate heterocyclic scaffolds, highlighting the significance of tetrahydrobenzo[b]pyrans. The synthesis of these heterocyclic compounds using various organocatalysts represents a critical area of study, particularly through the three-component condensation of dimedone, aldehydes, and malononitrile. This approach underscores the utility of 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde and related compounds in constructing valuable heterocycles within organic chemistry and pharmacology (Kiyani, 2018).

Bioactive Heterocyclic Compounds Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, including derivatives of this compound, is pivotal for generating a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This synthetic versatility offers a pathway for exploring innovative transformations and applications in the synthesis of heterocycles and dyes, demonstrating the compound's role in facilitating mild reaction conditions for generating diverse heterocyclic frameworks (Gomaa & Ali, 2020).

Antifungal Pharmacophore Development

Research into the chemical combat against Fusarium oxysporum, responsible for Bayoud disease in date palms, has leveraged the structural features of compounds like this compound. These studies have identified antifungal pharmacophore sites, contributing to the development of more effective antifungal agents. The exploration of structure–activity relationships (SAR) provides insights into designing targeted molecules with enhanced biological activity against specific fungal pathogens (Kaddouri et al., 2022).

Pyrazole Heterocycles in Medicinal Chemistry

The pyrazole moiety, often found in compounds like this compound, plays a crucial role in medicinal chemistry. Pyrazoles are integral to a wide range of biologically active compounds, serving as a template for both combinatorial and medicinal chemistry. Their synthesis and incorporation into diverse heterocyclic systems have opened avenues for developing new therapeutic agents across various biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects (Dar & Shamsuzzaman, 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available, it’s worth noting that compounds with trifluoromethyl groups are of significant interest in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it’s plausible that future research could explore the potential applications of this compound in these areas.

Mechanism of Action

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its solubility in water and organic solvents, as well as its stability, could influence its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and its overall effectiveness. For 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, it is recommended to store the compound at 2-8°C .

Biochemical Analysis

Biochemical Properties

1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active site of enzymes, leading to enzyme inhibition or activation. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage or altered metabolic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are often mediated by the trifluoromethyl group, which enhances the compound’s binding affinity to metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-8-11(7-19)12(18(2)17-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGWMDGJMIQAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382376
Record name 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109925-28-2
Record name 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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